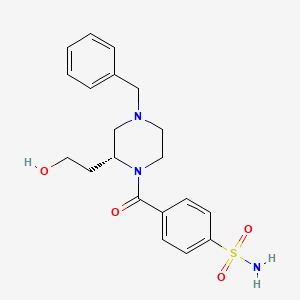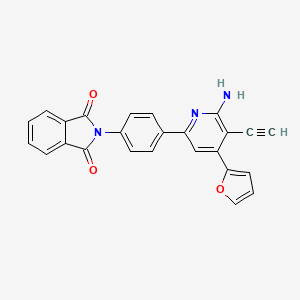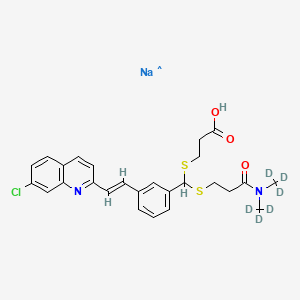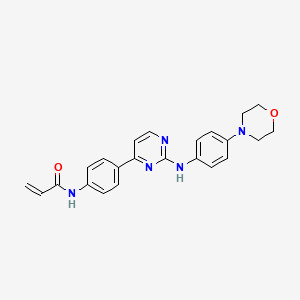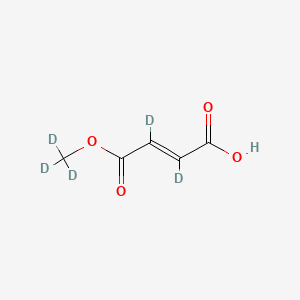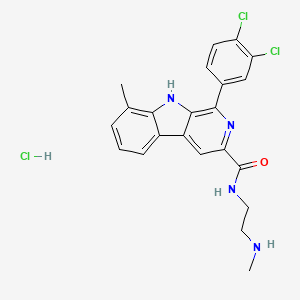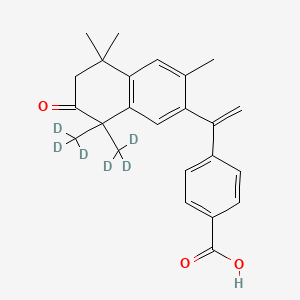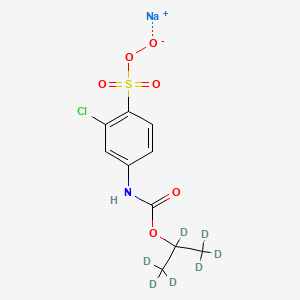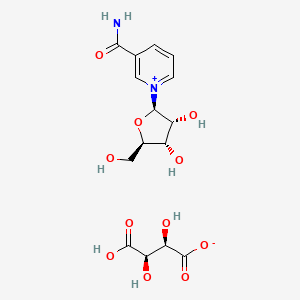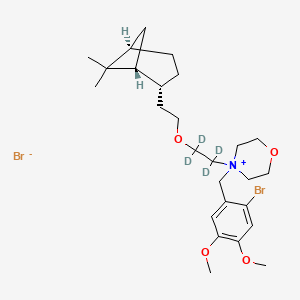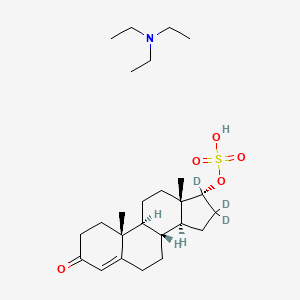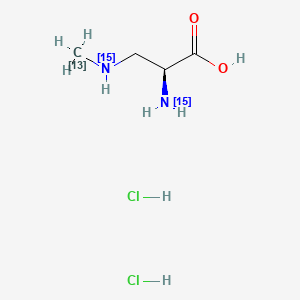
"beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride"
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is a labeled version of A-aminomethyl-L-alanine, where the carbon and nitrogen atoms are isotopically enriched with 13C and 15N, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, protein synthesis, and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves the incorporation of isotopically labeled precursors. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled formaldehyde and 15N-labeled ammonia.
Reaction: These precursors undergo a series of reactions, including condensation and reduction, to form the labeled A-aminomethyl-L-alanine.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and amino acid metabolism.
Medicine: Utilized in research related to neurological diseases and metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
相似化合物的比较
Similar Compounds
A-aminomethyl-L-alanine: The non-labeled version of the compound.
A-aminomethyl-D-alanine: The D-isomer of the compound.
A-aminomethyl-L-alanine-13C: Labeled with 13C only.
A-aminomethyl-L-alanine-15N: Labeled with 15N only.
Uniqueness
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is unique due to its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds. This dual labeling enhances the accuracy and depth of research in metabolic and biochemical studies.
属性
分子式 |
C4H12Cl2N2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl-3-((113C)methyl(15N)amino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1/i1+1,5+1,6+1;; |
InChI 键 |
DQQXGBNMBHWGPT-XIKOEDRCSA-N |
手性 SMILES |
[13CH3][15NH]C[C@@H](C(=O)O)[15NH2].Cl.Cl |
规范 SMILES |
CNCC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


